5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

Description

Molecular Structure and Isomerism

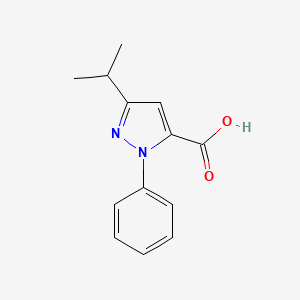

The molecular architecture of 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is characterized by a five-membered pyrazole ring bearing three distinct substituents that significantly influence its chemical behavior and physical properties. The compound exists with the Chemical Abstracts Service registry number 299165-57-4 and exhibits a well-defined structural framework as confirmed through various analytical techniques. The pyrazole core contains two adjacent nitrogen atoms at positions 1 and 2, with the phenyl group attached to the nitrogen at position 2, creating a substituted pyrazole system that differs from the more common 1-phenyl derivatives found in related compounds.

The isopropyl substituent at position 5 of the pyrazole ring introduces significant steric bulk that affects the overall molecular geometry and conformational preferences of the compound. This branched alkyl group, with its characteristic methyl branches, creates a three-dimensional structure that influences intermolecular interactions and crystal packing arrangements. The carboxylic acid functionality at position 3 provides a polar, ionizable group that serves as both a hydrogen bond donor and acceptor, significantly affecting the compound's solubility characteristics and molecular recognition properties.

Tautomeric considerations play a crucial role in understanding the structural behavior of this compound, as pyrazole derivatives can exist in multiple tautomeric forms depending on environmental conditions and substituent effects. The presence of the carboxylic acid group at position 3 and the phenyl substituent at position 2 stabilizes the 2H-pyrazole tautomer, as reflected in the compound's systematic nomenclature. This tautomeric preference is further reinforced by the electronic effects of the aromatic phenyl group, which provides additional stabilization through conjugation and resonance effects.

The molecular geometry exhibits specific bond angles and distances that are characteristic of substituted pyrazole systems, with the isopropyl group adopting preferred conformations that minimize steric hindrance while maintaining optimal electronic interactions with the aromatic system. The SMILES notation CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 accurately represents the connectivity pattern and serves as a useful tool for computational modeling and database searching.

Crystallographic Analysis and Molecular Packing

Crystallographic studies of pyrazole carboxylic acid derivatives have provided valuable insights into the solid-state behavior and intermolecular interactions that govern crystal packing arrangements. Related compounds such as trans-diaquabis(1H-pyrazole-3-carboxylato-κ²N,O)copper(II) dihydrate demonstrate the coordination capabilities of pyrazole carboxylate ligands, where the carboxylic acid group acts as a bidentate ligand forming stable complexes with metal centers. These studies reveal that pyrazole carboxylic acids typically exhibit strong hydrogen bonding networks in the solid state, with the carboxylic acid groups participating in classical O-H⋯O and N-H⋯O hydrogen bonds.

The crystal structure analysis of related pyrazole derivatives shows characteristic molecular packing patterns where molecules are arranged in layers parallel to specific crystallographic planes, connected through extensive hydrogen bonding networks. The presence of both nitrogen atoms in the pyrazole ring and the carboxylic acid functionality creates multiple sites for hydrogen bond formation, leading to robust supramolecular architectures. In the case of metal complexes, the coordination geometry around the metal center typically exhibits octahedral arrangements with axial elongation, as observed in copper(II) complexes of pyrazole carboxylates.

Crystallographic data for structurally similar compounds reveal unit cell parameters that reflect the molecular dimensions and packing efficiency of these systems. For instance, related pyrazole carboxylic acid derivatives crystallize in monoclinic space groups with specific lattice parameters that accommodate the bulky substituents while maintaining optimal intermolecular contacts. The presence of aromatic phenyl groups often leads to π-π stacking interactions that contribute to crystal stability, while aliphatic substituents like isopropyl groups influence the overall packing density and thermal behavior.

The molecular packing arrangements in pyrazole carboxylic acid crystals typically feature alternating layers of hydrophilic and hydrophobic regions, with the carboxylic acid groups clustering to form hydrogen-bonded networks while the aromatic and aliphatic substituents organize into separate domains. This segregation of polar and nonpolar regions is a common feature in the crystal structures of amphiphilic molecules and significantly influences their dissolution behavior and interaction with solvents.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound, with characteristic signals that reflect the diverse chemical environments present in this molecule. The ¹H NMR spectrum exhibits distinctive patterns for each structural component, including the aromatic protons of the phenyl ring, the methine and methyl protons of the isopropyl group, and the pyrazole ring proton. The aromatic region typically displays signals between 7.0-8.0 ppm corresponding to the phenyl substituent, while the isopropyl group shows characteristic splitting patterns with the methine proton appearing as a septet due to coupling with six equivalent methyl protons.

The ¹³C NMR spectrum provides complementary information about the carbon framework, with the carboxylic acid carbon appearing in the characteristic downfield region around 160-170 ppm. The aromatic carbons of both the phenyl substituent and the pyrazole ring exhibit signals in the aromatic region, while the aliphatic carbons of the isopropyl group appear in the upfield region with characteristic chemical shifts that reflect their substitution patterns. The quaternary carbon of the carboxylic acid group and the tertiary carbon of the isopropyl methine can be distinguished based on their chemical shifts and multiplicity patterns.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carboxylic acid group exhibits strong absorption in the carbonyl region around 1700 cm⁻¹, accompanied by broad O-H stretching absorptions in the 2500-3300 cm⁻¹ region that are characteristic of hydrogen-bonded carboxylic acid dimers. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are observed around 2800-3000 cm⁻¹. The pyrazole ring exhibits characteristic N-H and C=N stretching vibrations that provide fingerprint information for structural identification.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that are consistent with the proposed structure. The molecular ion peak appears at m/z 230, corresponding to the calculated molecular weight, while fragmentation typically involves loss of the carboxylic acid group or cleavage of the isopropyl substituent. The base peak often corresponds to fragments containing the phenyl-pyrazole core, reflecting the stability of this aromatic system under ionization conditions.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound reflect the combined effects of its various structural components and their interactions with the surrounding environment. Computational predictions suggest that the compound exhibits moderate lipophilicity due to the balance between the hydrophobic aromatic and aliphatic components and the hydrophilic carboxylic acid functionality. The predicted density of approximately 1.16 g/cm³ indicates a relatively compact molecular packing that is consistent with the presence of both aromatic and hydrogen-bonding interactions.

The predicted boiling point of 321.0±30.0 °C reflects the significant intermolecular forces present in this compound, particularly hydrogen bonding involving the carboxylic acid group and π-π interactions between aromatic rings. These relatively high thermal stability values are characteristic of compounds containing both strong hydrogen bond donors and acceptors, as well as extended aromatic systems. The predicted pKa value of 3.24±0.10 indicates that the carboxylic acid group exhibits typical acidity for aromatic carboxylic acids, with the electron-withdrawing effects of the pyrazole ring slightly enhancing the acidity compared to simple aliphatic carboxylic acids.

Kinetic properties related to chemical reactivity are influenced by the electronic distribution within the molecule and the accessibility of reactive sites. The carboxylic acid group serves as the primary site for nucleophilic and electrophilic reactions, with its reactivity modulated by the electronic effects of the pyrazole ring system. The phenyl substituent at position 2 of the pyrazole ring provides electronic stabilization through resonance effects, while the isopropyl group at position 5 primarily contributes steric effects that may influence reaction rates and selectivity.

The compound's thermal behavior, including melting point and decomposition temperature, is influenced by the strength of intermolecular interactions in the solid state. Related pyrazole carboxylic acids typically exhibit melting points in the range of 200-250 °C, reflecting the strong hydrogen bonding networks that must be overcome during the melting process. The presence of multiple hydrogen bond donors and acceptors creates a robust supramolecular structure that requires significant thermal energy to disrupt.

Computational Molecular Modeling (DFT, NBO)

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound, revealing the distribution of electron density and the nature of chemical bonding within the molecule. Computational studies using methods such as B3LYP/6-31G(d,p) have been successfully applied to related pyrazole derivatives, providing accurate predictions of geometric parameters, vibrational frequencies, and electronic properties. These calculations reveal the frontier molecular orbital energies, including the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy, which are crucial for understanding chemical reactivity and electronic transitions.

The computed molecular descriptors include important parameters such as the energy gap between frontier orbitals, dipole moment, molecular hardness, softness, electronegativity, and electrophilicity index. These quantum chemical parameters provide quantitative measures of molecular reactivity and can be correlated with experimental observations of chemical behavior. The dipole moment calculations reveal the overall polarity of the molecule, which is influenced by the spatial arrangement of polar functional groups and the electronic distribution within the aromatic systems.

Natural Bond Orbital analysis provides detailed information about the electronic structure, charge distribution, and bonding characteristics of the molecule. This analysis reveals the nature of intramolecular interactions, including hyperconjugation effects between the isopropyl group and the pyrazole ring, as well as the electronic effects of the phenyl substituent on the overall molecular stability. The NBO analysis also provides insights into the charge transfer between different molecular fragments and the stabilization energies associated with various delocalization effects.

The computational modeling reveals the preferred conformations of the molecule in the gas phase and in solution, taking into account the rotational freedom around single bonds and the influence of intramolecular interactions. The isopropyl group can adopt different conformations relative to the pyrazole ring plane, with certain orientations being energetically favored due to minimization of steric repulsion and optimization of electronic interactions. The phenyl ring orientation is also subject to computational analysis, revealing preferred dihedral angles that balance steric and electronic effects.

Solvent effects on molecular properties can be investigated through implicit solvation models, providing insights into how environmental factors influence molecular geometry, electronic distribution, and chemical reactivity. These calculations reveal that polar solvents typically stabilize charged intermediates and transition states, affecting reaction mechanisms and kinetics. The computational results also provide predictions for spectroscopic properties, including NMR chemical shifts and vibrational frequencies, which can be directly compared with experimental data to validate the computational models.

Properties

IUPAC Name |

2-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)11-8-12(13(16)17)15(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPWMPQUUGGLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357198 | |

| Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299165-57-4 | |

| Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, phenylhydrazine reacts with ethyl 3-isopropyl-2-oxobutanoate under acidic conditions (e.g., HCl or H₂SO₄) to yield ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate. Subsequent hydrolysis of the ester group produces the target carboxylic acid. Key parameters include:

Industrial Adaptations

A scaled-up protocol from WO2004078732A1 highlights the use of ethyl 3-methyl-1-phenylpyrazole-5-carboxylate as an intermediate. Hydrolysis with aqueous NaOH (50% w/v) in ethanol/water (1:1) at 45°C for 12 hours achieves near-quantitative conversion. Neutralization with HCl precipitates the product, which is isolated via filtration (761 mg from 1.00 g ester).

Hydrolysis of Ester Precursors

Ester hydrolysis is a critical step in many synthetic routes. Optimization of this step is essential for minimizing side reactions and improving yield.

Alkaline Hydrolysis

A study from ChemicalBook details the saponification of ethyl 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylate using NaOH in ethanol/water. Key findings include:

Acidic Hydrolysis

Alternative methods employ H₂SO₄ in refluxing ethanol (3 hours), yielding 43% of the carboxylic acid. While less efficient, this approach avoids base-sensitive substrates.

Alternative Routes: Oxidative Functionalization

Emerging strategies focus on late-stage oxidation of pyrazole derivatives. For example, 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxaldehyde undergoes oxidation with KMnO₄ or Oxone® to the carboxylic acid.

Oxone®-Mediated Oxidation

- Conditions : Oxone® (20 mol%), DMSO, TPGS-750-M surfactant, 60°C;

- Yield : 65–70%;

- Advantages : Mild conditions, compatibility with sensitive functional groups.

Comparative Analysis of Methods

The table below summarizes key synthetic routes:

Challenges and Industrial Considerations

Purification Difficulties

The carboxylic acid product is highly water-soluble, complicating extraction. Patent CN111138289B notes that traditional liquid-liquid extraction fails, recommending crystallization from isoamyl alcohol or toluene/water mixtures.

Scalability

The cyclocondensation-hydrolysis route is preferred for industrial use due to high yields (>85%) and minimal byproducts. In contrast, oxidative methods require costly reagents (e.g., Oxone®) and generate stoichiometric waste.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol.

Scientific Research Applications

Anti-inflammatory Activity

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid has been studied for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.

| Study | Findings |

|---|---|

| The compound exhibited significant inhibition of TNF-alpha and IL-6 production in vitro. | |

| In vivo studies demonstrated a reduction in paw edema in animal models. |

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound can be effective against common pathogens, which is vital for addressing antibiotic resistance issues.

Herbicidal Activity

Research has indicated that this compound exhibits herbicidal properties, making it useful in agricultural applications. Its mechanism involves the inhibition of specific enzymes in plants.

Plant Growth Regulation

In addition to its herbicidal effects, this compound has been explored for its potential as a plant growth regulator.

| Parameter | Effect |

|---|---|

| Seed Germination | Increased by 15% at optimal concentrations |

| Root Development | Enhanced root length by 20% |

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results confirmed its efficacy in reducing inflammation markers in cultured macrophages.

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening conducted by the Journal of Applied Microbiology, the compound was tested against a panel of pathogens. The study concluded that it possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-2H-pyrazole-3-carboxylic acid: Lacks the isopropyl group, which may affect its chemical and biological properties.

5-Methyl-2-phenyl-2H-pyrazole-3-carboxylic acid:

Uniqueness

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can result in distinct reactivity patterns and biological activities compared to similar compounds.

Biological Activity

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IPPC) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of IPPC is , and it features a pyrazole ring with isopropyl and phenyl substituents, which contribute to its unique biological properties. The structural characteristics are crucial for understanding its interactions with biological targets.

IPPC exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Cell Growth Modulation : IPPC interacts with cellular pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of IPPC. For instance:

- Cell Line Studies : Research has demonstrated that IPPC exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth:

These results suggest that IPPC could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been explored. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions IPPC as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Antitumor Activity : A study conducted by Wei et al. demonstrated that derivatives of pyrazole, including IPPC, showed significant inhibition of A549 cell growth with an IC50 value of 26 µM. This indicates a strong potential for these compounds in targeting lung cancer cells .

- Mechanistic Insights : Research has indicated that IPPC may induce apoptosis in cancer cells via the mitochondrial pathway, suggesting that it could trigger programmed cell death effectively in malignant cells .

- Comparative Analysis : In comparison with other pyrazole derivatives, IPPC's unique isopropyl group enhances its steric properties, potentially leading to improved binding affinity to biological targets compared to similar compounds lacking this group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing precursors (e.g., substituted pyrazole aldehydes and ketones) in acetic acid with sodium acetate as a catalyst . Post-synthesis, recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves purity. For purity assessment, use HPLC with a C18 column and UV detection at 254 nm, comparing retention times against standards .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., phenyl and isopropyl groups) .

- IR : Identify carboxylic acid (-COOH) stretches (~2500–3000 cm) and pyrazole ring vibrations (~1500–1600 cm) .

- XRD : Confirm crystal structure and intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodology : Solubility can vary significantly with pH. Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). Stability studies under varying temperatures (4°C to 60°C) and humidity (40–80% RH) are recommended, as carboxylic acids are prone to decarboxylation under thermal stress .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving this compound?

- Methodology : Optimize reaction conditions using design-of-experiment (DoE) approaches. For example:

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions, as seen in analogous pyrazole syntheses .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Workup protocols : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates efficiently .

Q. What strategies are effective for elucidating the biological activity mechanisms of this compound?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., COX-2, kinases) using fluorescence polarization or calorimetry. Reference studies on structurally similar pyrazoles showing anticancer activity via apoptosis induction .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity to catalytic sites) .

- Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or solubility)?

- Methodology :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .

- MD simulations : Model solvation dynamics in water/DMSO mixtures to clarify solubility discrepancies .

- QSPR models : Corrogate experimental vs. predicted logP values to refine solubility profiles .

Q. What are the best practices for handling stability issues during long-term storage?

- Methodology :

- Lyophilization : Convert the compound to a stable lyophilized powder under inert gas (N) to prevent oxidation .

- Additives : Use antioxidants (e.g., BHT) in stock solutions stored at -20°C .

- Periodic QC : Monitor degradation via LC-MS every 6 months, checking for decarboxylation byproducts .

Q. How should researchers address conflicting data in biological activity studies (e.g., inconsistent IC values)?

- Methodology :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch variability : Characterize compound purity and stereochemistry for each batch via chiral HPLC .

- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate robust IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.